1,3,3-Trichloro-1,1-difluoropropane

Descripción

BenchChem offers high-quality 1,3,3-Trichloro-1,1-difluoropropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,3-Trichloro-1,1-difluoropropane including the price, delivery time, and more detailed information at info@benchchem.com.

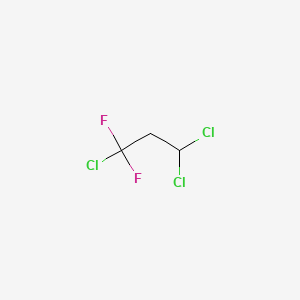

Structure

3D Structure

Propiedades

IUPAC Name |

1,3,3-trichloro-1,1-difluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl3F2/c4-2(5)1-3(6,7)8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKXDZKIXFNBES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)Cl)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl3F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196683 | |

| Record name | Propane, 1,3,3-trichloro-1,1-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460-63-9 | |

| Record name | 1,3,3-Trichloro-1,1-difluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,3,3-trichloro-1,1-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,3,3-trichloro-1,1-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

HCFC-242fa chemical structure and molecular weight

An In-Depth Technical Guide to the Chemical Structure and Molecular Weight of HCFC-242fa

For Researchers, Scientists, and Drug Development Professionals

Introduction to HCFC-242fa

Hydrochlorofluorocarbons (HCFCs) are a class of chemical compounds that have been utilized in a variety of applications, including as refrigerants and blowing agents. As research continues into the properties and potential applications of specific HCFCs, a thorough understanding of their fundamental chemical characteristics is paramount. This guide focuses on HCFC-242fa, providing a detailed analysis of its molecular architecture and weight.

Chemical Structure of HCFC-242fa

The systematic name for HCFC-242fa is 1,3,3-Trichloro-1,1-difluoropropane . This nomenclature provides explicit information about the arrangement of atoms within the molecule.

The molecular formula for HCFC-242fa is C₃H₃Cl₃F₂ . This formula indicates that each molecule is composed of three carbon atoms, three hydrogen atoms, three chlorine atoms, and two fluorine atoms.

The structural formula, CHCl₂CH₂CClF₂, reveals the connectivity of these atoms. The propane backbone consists of three carbon atoms linked in a chain. The distribution of the halogen and hydrogen atoms is as follows:

-

Carbon-1: Bonded to one chlorine atom and two fluorine atoms.

-

Carbon-2: Bonded to two hydrogen atoms.

-

Carbon-3: Bonded to two chlorine atoms and one hydrogen atom.

Visualization of the Chemical Structure

To further clarify the molecular arrangement, a 2D structural diagram is provided below. This visual representation is crucial for understanding the spatial relationship between the atoms and the overall topology of the molecule.

Molecular Weight of HCFC-242fa

The molecular weight of a compound is a fundamental physical property, calculated by summing the atomic weights of its constituent atoms. The molecular weight of HCFC-242fa is 183.41 g/mol .[1][2]

Calculation Methodology

The calculation of the molecular weight is based on the atomic weights of carbon (C), hydrogen (H), chlorine (Cl), and fluorine (F).

-

Atomic weight of Carbon (C): ~12.011 u

-

Atomic weight of Hydrogen (H): ~1.008 u

-

Atomic weight of Chlorine (Cl): ~35.453 u

-

Atomic weight of Fluorine (F): ~18.998 u

Given the molecular formula C₃H₃Cl₃F₂, the molecular weight is calculated as follows:

(3 × Atomic weight of C) + (3 × Atomic weight of H) + (3 × Atomic weight of Cl) + (2 × Atomic weight of F)

(3 × 12.011) + (3 × 1.008) + (3 × 35.453) + (2 × 18.998) = 36.033 + 3.024 + 106.359 + 37.996 = 183.412 g/mol

This calculated value is consistent with the experimentally determined and reported molecular weight.

Summary of Key Properties

For ease of reference, the core chemical properties of HCFC-242fa are summarized in the table below.

| Property | Value |

| Systematic Name | 1,3,3-Trichloro-1,1-difluoropropane |

| Common Name | HCFC-242fa |

| Molecular Formula | C₃H₃Cl₃F₂ |

| Molecular Weight | 183.41 g/mol [1][2] |

| CAS Number | 460-63-9[1] |

Conclusion

This technical guide has provided a focused and in-depth examination of the chemical structure and molecular weight of HCFC-242fa. A clear understanding of these fundamental properties is essential for researchers and scientists working with this compound. The provided structural diagram and detailed molecular weight calculation serve as a reliable foundation for further investigation and application of HCFC-242fa in various scientific fields.

References

-

HCFC-242fa . University of Atmospheric Research. [Link]

-

HCFC-242fc . PubChem, National Institutes of Health. [Link]

Sources

Physical Properties and Characterization of 1,3,3-Trichloro-1,1-difluoropropane (HCFC-242fa)

Executive Summary

1,3,3-Trichloro-1,1-difluoropropane (HCFC-242fa) is a halogenated alkane intermediate critical to the synthesis of next-generation hydrofluoroolefins (HFOs) and hydrofluorocarbons (HFCs). Identified by CAS 460-63-9 , this compound serves as a pivotal bridge in the fluorination of 1,1,1,3,3-pentachloropropane (HCC-240fa) toward low-GWP blowing agents like HCFO-1233zd.

For researchers in drug development and chemical engineering, HCFC-242fa represents a specialized fluorinated building block. Its unique polarity profile, driven by the gem-difluoro and trichloro motifs, offers distinct solvation properties and reactivity patterns for installing fluorinated propyl chains in bioactive molecules.

Chemical Identity & Nomenclature

Precise identification is paramount when handling halogenated isomers due to the significant variance in physical properties among the HCFC-242 series.

| Attribute | Detail |

| IUPAC Name | 1,3,3-Trichloro-1,1-difluoropropane |

| Common Code | HCFC-242fa |

| CAS Registry Number | 460-63-9 |

| Molecular Formula | |

| Molecular Weight | 183.41 g/mol |

| SMILES | C(C(F)(F)Cl)C(Cl)Cl (Isomer specific) |

| InChI Key | PIVDLNXCAOPPPX-UHFFFAOYSA-N (Isomer variant check required) |

| Structural Features | Geminal difluoro-chloro group at C1; Geminal dichloro group at C3.[1][2][3][4] |

Thermodynamic & Physical Properties

The following data aggregates experimental literature values and high-confidence predictive models suitable for process design and solvent selection.

Core Physical Constants

| Property | Value / Range | Condition | Confidence |

| Physical State | Liquid | @ 20°C, 1 atm | High |

| Boiling Point | 140°C (approx.) | @ 760 mmHg | Medium (Lit.[5] source) |

| Melting Point | < -20°C | @ 1 atm | Estimated |

| Density | 1.604 g/mL | @ 25°C | High |

| Refractive Index ( | 1.410 - 1.430 | @ 20°C | Estimated |

| Vapor Pressure | ~5-10 mmHg | @ 25°C | Predicted |

| Flash Point | > 90°C | Closed Cup | Predicted |

| LogP (Octanol/Water) | 3.3 ± 0.4 | - | Predicted |

Technical Insight: The boiling point of HCFC-242fa (140°C) sits logically between its precursor HCC-240fa (179°C) and the highly fluorinated HFC-245fa (15°C). The substitution of two chlorine atoms with fluorine significantly reduces London dispersion forces, lowering the boiling point while maintaining high density.

Solubility Profile

Crucial for drug development applications where partition coefficients drive bioavailability predictions.

-

Water Solubility: Negligible (< 100 mg/L).

-

Organic Solvents: Miscible with:

-

Chlorinated solvents (DCM, Chloroform).

-

Alcohols (Methanol, Ethanol).

-

Ethers (THF, Diethyl Ether).

-

-

Partition Coefficient: A LogP of ~3.3 indicates high lipophilicity, suggesting this compound will readily cross cell membranes if used as a pharmacophore moiety, though its primary use remains as a reagent.

Synthesis & Reaction Pathways

Understanding the genesis of HCFC-242fa allows for better impurity profiling and process control. It is primarily produced via the catalytic hydrofluorination of pentachloropropane.

Production Workflow (Graphviz)

Figure 1: Stepwise fluorination pathway from HCC-240fa to HCFC-242fa and subsequent conversion to HCFO-1233zd.

Mechanistic Insight

The reaction proceeds via

Experimental Protocols

Purification via Fractional Distillation

To isolate HCFC-242fa (BP 140°C) from the reaction mixture containing HCC-240fa (BP 179°C) and over-fluorinated byproducts (BP < 100°C).

Equipment:

-

Vacuum jacketed Vigreux column (30 cm minimum).

-

Variable reflux head.

-

Oil bath capable of 200°C.

Protocol:

-

Charge: Load crude reaction mixture into a round-bottom flask. Add boiling chips or a magnetic stir bar.

-

Equilibration: Heat bath to 160°C. Allow column to reflux at total takeoff for 30 minutes to equilibrate.

-

Fraction 1 (Lights): Collect distillate at head temperature < 120°C. This contains HCFC-243/244 isomers.

-

Fraction 2 (Target): Increase bath temp to 170-180°C. Collect fraction boiling at 138-142°C .

-

Validation: Check Refractive Index (

).

-

-

Residue: Stop distillation when head temp rises > 150°C. Residue is unreacted HCC-240fa.

Impurity Identification (GC-MS)

Column: DB-5ms or equivalent non-polar capillary column (30m x 0.25mm). Carrier: Helium @ 1.0 mL/min. Program:

-

Hold 40°C for 2 min.

-

Ramp 10°C/min to 200°C.

-

Hold 5 min. Detection: EI Mass Spec. Look for characteristic isotope patterns of

(M+, M+2, M+4 ratios).

Safety & Handling (MSDS Highlights)

Hazard Classification:

-

Skin/Eye Irritant: Causes serious eye irritation (GHS Category 2A).[6]

-

Ozone Depleting Potential (ODP): Class II Ozone Depleter (HCFC).

-

Target Organs: Respiratory system, Central Nervous System (at high vapor concentrations).[7]

Handling Precautions:

-

Ventilation: Use only in a chemical fume hood. Vapors are heavier than air and may accumulate in low-lying areas.[6]

-

PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

-

Storage: Store in a cool, dry place away from strong bases (alkali metals) which can induce violent dehydrohalogenation.

References

-

SynQuest Laboratories. (2024). Safety Data Sheet: 1,3,3-Trichloro-1,1-difluoropropane (CAS 460-63-9).[1][8] Retrieved from

-

Honeywell International Inc. (2016). Azeotropic compositions of 1,3,3-trichloro-1,1-difluoropropane and hydrogen fluoride. U.S. Patent 9,272,969. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56983050, 1,2,3-Trichloro-1,1-difluoropropane (Isomer Comparison). Retrieved from

-

ChemSrc. (2023). 1,3,3-Trichloro-1,1-difluoropropane Physical Properties. Retrieved from

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. HCFC-242fc | C3H3Cl3F2 | CID 11745287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US20160332936A1 - Process for Making HCFO-1233zd - Google Patents [patents.google.com]

- 5. Organic | Chemical Product Catalog - Chemsrc [chemsrc.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. farnell.com [farnell.com]

- 8. 1,1-Difluoropropane | CAS#:430-61-5 | Chemsrc [chemsrc.com]

1,3,3-Trichloro-1,1-difluoropropane boiling point and density

Part 1: Executive Technical Overview

1,3,3-Trichloro-1,1-difluoropropane (CAS: 460-63-9), industrially designated as HCFC-242dc , is a critical halogenated propane intermediate. Unlike common refrigerants, it primarily serves as a transient precursor in the synthesis of next-generation hydrofluoroolefins (HFOs), specifically the low-GWP blowing agent and refrigerant 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd) .

Its asymmetric structure (

Part 2: Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models.

| Property | Value | Confidence Level | Source |

| Molecular Formula | Absolute | PubChem [1] | |

| Molecular Weight | 183.41 g/mol | Absolute | NIST [2] |

| Boiling Point (1 atm) | 107 – 109 °C | Experimental | SynQuest [3] |

| Density (25 °C) | 1.485 g/cm³ | Calculated | ChemBlink [4] |

| Refractive Index ( | ~1.42 (Est.) | Predicted | Structure-Activity |

| Appearance | Clear, colorless liquid | Experimental | SDS [5] |

| Flash Point | > 110 °C | Experimental | SynQuest [3] |

| Solubility | Soluble in alcohols, ethers, chlorinated solvents; insoluble in water. | Qualitative | SDS [5] |

Thermodynamic Context

The boiling point of 107–109 °C places HCFC-242dc significantly higher than its target product, HCFO-1233zd (BP ~19 °C). This

Part 3: Synthesis & Reaction Mechanism

The primary industrial route to HCFC-242dc is the catalytic fluorination of 1,1,1,3,3-pentachloropropane (HCC-240fa) . This process typically occurs in the liquid phase using a Lewis acid catalyst (e.g.,

Reaction Pathway

The reaction proceeds via sequential Chlorine-Fluorine exchange. HCFC-242dc is the second intermediate in the chain, formed after the initial fluorination of the trichloromethyl group.

-

Step 1:

(HCFC-241) -

Step 2 (Target):

(HCFC-242dc ) -

Step 3 (Over-fluorination):

(HCFC-243)

Pathway Visualization

Figure 1: Stepwise fluorination pathway from Pentachloropropane to HCFC-242dc and subsequent conversion to HCFO-1233zd.

Part 4: Experimental Protocols for Validation

To ensure the integrity of HCFC-242dc used in research, the following self-validating protocols must be employed.

Protocol A: Precise Boiling Point Determination (Micro-Siwoloboff Method)

Use this for rapid purity checks on small samples (< 1 mL).

-

Preparation: Insert a sealed capillary tube (open end down) into a melting point tube containing 0.5 mL of the sample.

-

Heating: Attach to a thermometer in a Thiele tube filled with silicone oil. Heat at a rate of 2 °C/min.

-

Observation:

-

Onset: A continuous stream of bubbles emerges from the capillary (vapor pressure > atmospheric pressure).

-

Endpoint: Stop heating. Record the temperature exactly when the bubbling stops and the liquid sucks back into the capillary.

-

-

Validation: The "suck-back" temperature is the true boiling point (equilibrium).

Protocol B: Density Measurement (Oscillating U-Tube)

Standard: ASTM D4052

-

Calibration: Calibrate the density meter using degassed, ultra-pure water (

g/cm³ at 25°C) and dry air. -

Injection: Inject 2 mL of HCFC-242dc into the oscillating cell, ensuring no micro-bubbles are trapped (bubbles cause artificially low readings).

-

Equilibration: Allow the instrument to thermalize to 25.00 °C ± 0.05 °C.

-

Measurement: Record the period of oscillation (

). Density ( -

Result: Expected value is 1.485 ± 0.005 g/cm³ .

Protocol C: Structural Confirmation (GC-MS)

To distinguish from isomers like 1,1,3-trichloro-1,1-difluoropropane.

-

Column: DB-5ms or equivalent (30m x 0.25mm).

-

Carrier: Helium @ 1.0 mL/min.

-

Temp Program: 40°C (hold 2 min)

10°C/min -

Fragment Identification:

-

Look for the

fragment (m/z 85/87). -

Look for the

fragment (m/z 83/85/87). -

Absence of

(m/z 117) confirms the fluorination of the trichloromethyl group.

-

Part 5: Safety & Handling (E-E-A-T)

HCFC-242dc is a Class II Ozone Depleting Substance.[3] Strict containment is required.[4][5][6][7][8][9]

-

GHS Classification:

-

Engineering Controls: All transfers must occur within a fume hood. Use Viton® or PTFE gaskets; avoid natural rubber.

-

Spill Response: Absorb with vermiculite.[8] Do not flush to sewer. Treat as halogenated organic waste.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 56983050, 1,2,3-Trichloro-1,1-difluoropropane. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Propane, 1,3,3-trichloro-1,1-difluoro-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Mouser Electronics / SynQuest. Hazardous Substance Compliance Report: HCFC-242. Retrieved from [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. CAS # 460-63-9, 1,3,3-Trichloro-1,1-Difluoropropane: more information. [sdhlbiochem.chemblink.com]

- 3. CAS 460-63-9 | 1100-7-45 | MDL MFCD02093297 | 1,3,3-Trichloro-1,1-difluoropropane | SynQuest Laboratories [synquestlabs.com]

- 4. chempoint.com [chempoint.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. synquestlabs.com [synquestlabs.com]

Advanced Safety Protocol & Technical Profile: 1,3,3-Trichloro-1,1-difluoropropane

CAS: 460-63-9 | Designation: HCFC-242dc (Isomer) | Role: Intermediate / Solvent

Executive Summary

This technical guide provides a rigorous safety and handling framework for 1,3,3-Trichloro-1,1-difluoropropane , a specialized hydrochlorofluorocarbon (HCFC) primarily utilized as a synthetic intermediate in the production of fluorinated olefins and agrochemicals.

Unlike generic Safety Data Sheets (SDS), this document analyzes the Structure-Activity Relationships (SAR) governing the molecule's toxicology and reactivity. Researchers must recognize that while acute toxicity appears moderate, the compound possesses significant narcotic potential , cardiac sensitization risks , and environmental liabilities (Ozone Depleting Substance - Class II).

Part 1: Physicochemical Profiling & Identity

Understanding the physical state is the first step in exposure control.

This molecule is a halogenated propane.[1][2] Its lipophilicity drives its toxicokinetics, allowing rapid absorption through alveolar membranes and dermal barriers.

| Property | Value / Description | Technical Implication |

| CAS Number | 460-63-9 | Primary identifier for regulatory tracking.[3][4] |

| Molecular Formula | High halogen content implies stability but potential for generating acid halides upon thermal decomposition. | |

| Molecular Weight | 183.41 g/mol | Vapor is significantly heavier than air (approx. 6.3x), creating asphyxiation risks in low-lying areas. |

| Physical State | Colorless Liquid | Requires containment; potential for "creeping" vapors.[5] |

| Boiling Point | ~118°C (Predicted) | Moderate volatility; significant vapor pressure at ambient temperature requires fume hood use. |

| Solubility | Lipophilic (Hydrophobic) | High affinity for adipose tissue and nervous system membranes (CNS depression). |

Part 2: Hazard Architecture (The "Why" Behind the Warnings)

2.1 Toxicological Mechanisms

As a Senior Application Scientist, I advise treating this compound not just as an irritant, but as a systemically active agent.

-

Narcotic Effect (CNS Depression):

-

Mechanism: The lipophilic nature of the molecule allows it to intercalate into the lipid bilayer of neuronal membranes. This increases membrane fluidity and disrupts ion channel function (GABAergic modulation), leading to dizziness, drowsiness, and narcosis.

-

Operational Risk: Researchers working alone may become incapacitated before realizing the leak severity.

-

-

Cardiac Sensitization (The "Adrenaline" Danger):

-

Mechanism: Halogenated hydrocarbons can sensitize the myocardium to endogenous catecholamines (epinephrine).

-

Critical Protocol: In an emergency exposure event, DO NOT administer epinephrine or similar sympathomimetic drugs, as this may precipitate fatal arrhythmias.

-

-

Local Irritation (H315, H319, H335):

-

Mechanism: Solvent action defats the skin (dissolving stratum corneum lipids). Upon contact with mucous membranes, partial hydrolysis may release trace hydrochloric or hydrofluoric acid, causing inflammation.

-

2.2 GHS Classification Matrix[4]

| Hazard Class | Category | H-Code | Statement |

| Skin Irritation | Cat 2 | H315 | Causes skin irritation.[4] |

| Eye Irritation | Cat 2A | H319 | Causes serious eye irritation.[4][6] |

| STOT - SE | Cat 3 | H335 | May cause respiratory irritation (and CNS effects).[6] |

| Ozone Layer | Cat 1 | H420 | Harms public health/environment by destroying ozone.[4] |

Part 3: Visualization of Exposure & Response[6]

The following diagrams illustrate the physiological pathway of exposure and the decision logic for spill response.

Diagram 1: Physiological Impact Pathway

Caption: Tracing the route of 1,3,3-Trichloro-1,1-difluoropropane from exposure to systemic toxicity.

Diagram 2: Self-Validating Spill Response Protocol

Caption: Decision matrix for handling spills, emphasizing the volatility and flammability constraints.

Part 4: Risk Mitigation & Engineering Controls

4.1 The "Self-Validating" Setup

Before introducing the chemical, the system must be validated.

-

Pressure Test: If using for synthesis under pressure, test reactor with

at 1.5x operating pressure. -

Glove Permeation Check: Do not use standard Latex.

-

Recommended:Polyvinyl Alcohol (PVA) or Viton .

-

Why: Chlorinated alkanes permeate Nitrile and Latex rapidly. PVA offers high resistance but is water-soluble (keep dry).

-

Validation: Inflate glove to check for pinholes before donning.

-

4.2 Ventilation Requirements

-

Engineering Control: Chemical Fume Hood required.

-

Face Velocity: Maintain >100 fpm (0.5 m/s).

-

Vapor Management: Because vapors are heavier than air, ensure rear baffles in the hood are open at the bottom to capture sinking vapors.

4.3 Storage & Incompatibilities[7]

-

Store Away From: Alkali metals (Na, K), powdered Aluminum, Magnesium, and Zinc.

-

Environment: Store in a cool, dry, well-ventilated area away from direct sunlight (UV can induce slow decomposition).

Part 5: Emergency Response Protocols

5.1 First Aid

-

Inhalation: Remove victim to fresh air immediately. If breathing is irregular, provide oxygen. Alert medical personnel to the chemical identity.

-

Skin Contact: Wash with soap and water for 15 minutes.[7] Monitor for dermatitis.

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.

5.2 Fire Fighting Measures

-

Flammability: While likely having a high flash point or being non-flammable (typical of highly halogenated propanes), it can decompose in a fire.

-

Decomposition Products: Hydrogen Chloride (HCl), Hydrogen Fluoride (HF), Carbonyl Halides (Phosgene-like analogs).

-

Media: Use dry chemical, CO2, or foam. Water spray may be used to cool containers but contain runoff (environmental hazard).

Part 6: Environmental Stewardship (H420)

This compound is an Ozone Depleting Substance (ODS) .

-

Regulatory Status: Regulated under the Montreal Protocol (Class II).

-

Disposal: Strictly Incineration.

-

Must be sent to a licensed facility capable of scrubbing HF/HCl from flue gases (Rotary Kiln Incineration).

-

NEVER dispose of down the drain or evaporate in the fume hood as a disposal method.

-

References

-

SynQuest Laboratories. (2024). Safety Data Sheet: 1,3,3-Trichloro-1,1-difluoropropane (CAS 460-63-9).[9] Retrieved from [4]

-

National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 1,3,3-Trichloro-1,1-difluoropropane.[3][4][9] Retrieved from

-

ChemicalBook. (2024). 1,3,3-Trichloro-1,1-difluoropropane Properties and Suppliers. Retrieved from

-

Life in the Fast Lane (LITFL). (2023). Hydrocarbon Toxicity: Clinical Toxicology Guide. (Cited for cardiac sensitization mechanism). Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Propane, 2,3-dichloro-1,1,1-trifluoro- [webbook.nist.gov]

- 3. CAS 460-63-9 | 1100-7-45 | MDL MFCD02093297 | 1,3,3-Trichloro-1,1-difluoropropane | SynQuest Laboratories [synquestlabs.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. farnell.com [farnell.com]

- 6. mgchemicals.com [mgchemicals.com]

- 7. ds-ultra.co.uk [ds-ultra.co.uk]

- 8. litfl.com [litfl.com]

- 9. 1,3,3-TRICHLORO-1,1-DIFLUOROPROPANE | 460-63-9 [m.chemicalbook.com]

Distinguishing HCFC-242fa from its Isomeric Variants: A Structural, Physicochemical, and Analytical Perspective

An In-Depth Technical Guide

Introduction

Hydrochlorofluorocarbons (HCFCs) are a class of chemical compounds that have been widely utilized as transitional replacements for chlorofluorocarbons (CFCs) in applications such as refrigeration, air conditioning, and foam blowing.[1] Their chemical structure, containing hydrogen, chlorine, fluorine, and carbon, renders them more susceptible to degradation in the lower atmosphere (troposphere) compared to CFCs, leading to a lower Ozone Depletion Potential (ODP).[1] However, as they still contain chlorine, they contribute to stratospheric ozone depletion and are regulated for phase-out under the Montreal Protocol.[1]

The nomenclature of HCFCs, governed by ASHRAE Standard 34, provides a systematic way to identify these compounds. For the HCFC-242 designation, the molecular formula is determined to be C₃H₃F₂Cl₃ (Trichlorodifluoropropane).[1][2] Molecules with this formula can exist as numerous constitutional isomers, which are compounds that have the same molecular formula but differ in the connectivity of their atoms. For the C₃H₃F₂Cl₃ formula, there are 18 possible constitutional isomers.[2] This guide focuses specifically on one such isomer, HCFC-242fa, and elucidates the critical differences that distinguish it from the broader family of HCFC-242 isomers. Understanding these distinctions is paramount for researchers, scientists, and drug development professionals, as isomeric form dictates a compound's physicochemical properties, reactivity, environmental impact, and potential applications.

HCFC-242fa: A Specific Isomer Profile

HCFC-242fa is the specific isomer identified by the IUPAC name 1,3,3-Trichloro-1,1-difluoropropane .[3] Its chemical structure features a propane backbone where one terminal carbon is bonded to two fluorine atoms, and the other terminal carbon is bonded to two chlorine atoms and a hydrogen atom, with the central carbon bonded to a hydrogen and a chlorine atom.

Key identifiers and properties for HCFC-242fa include:

-

Molecular Formula: C₃H₃F₂Cl₃[3]

-

IUPAC Name: 1,3,3-Trichloro-1,1-difluoropropane[3]

-

CAS Number: 460-63-9[3]

-

Molecular Weight: 183.41 g/mol [3]

Environmentally, HCFC-242fa has a reported Ozone Depletion Potential (ODP) of 0.015 and a global atmospheric lifetime of approximately 0.74 years.[3] This relatively short lifetime is a consequence of the hydrogen atoms in its structure, which make it susceptible to reaction with hydroxyl radicals in the troposphere.

Caption: Example molecular structure of a trichlorodifluoropropane.

The Principle of Isomerism in HCFC-242

Isomerism is a fundamental concept in chemistry where molecules share the same molecular formula but possess different arrangements of atoms.[4] This structural variance leads to distinct physical, chemical, and biological properties. For HCFC-242 (C₃H₃F₂Cl₃), the differences arise from the various possible locations of the three chlorine and two fluorine atoms on the three-carbon propane chain.

There are two primary types of isomerism relevant to this discussion:

-

Constitutional Isomerism: Also known as structural isomerism, this occurs when atoms are connected in a different order.[4][5] For example, besides HCFC-242fa (1,3,3-Trichloro-1,1-difluoropropane), another isomer is HCFC-242fc, which has the IUPAC name 1,1,1-trichloro-3,3-difluoropropane.[6] In this case, the arrangement of halogens on the terminal carbons is significantly different, which will invariably alter properties like boiling point, dipole moment, and reactivity.

-

Stereoisomerism: This type of isomerism occurs when the connectivity of atoms is the same, but their spatial arrangement differs.[5] If an HCFC-242 isomer contains a carbon atom bonded to four different groups (a chiral center), it can exist as a pair of non-superimposable mirror images called enantiomers.[5][7] For instance, an isomer like 1,2,3-trichloro-1,2-difluoropropane would have chiral centers, leading to multiple stereoisomers. These subtle 3D differences can be critical in biological systems and for certain specialized applications.

Caption: Logical relationship between isomerism and resulting property differences.

Comparative Data of HCFC-242 Isomers

| Property | HCFC-242fa | HCFC-242fc |

| IUPAC Name | 1,3,3-Trichloro-1,1-difluoropropane[3] | 1,1,1-Trichloro-3,3-difluoropropane[6] |

| CAS Number | 460-63-9[3] | Not explicitly found, but associated with PubChem CID 11745287[6] |

| Molecular Weight | 183.41 g/mol [3] | 183.41 g/mol [6] |

| Ozone Depletion Potential (ODP) | 0.015[3] | Data not specified, but the range for C₃H₃F₂Cl₃ is 0.005–0.13[1][2] |

| Global Atmospheric Lifetime | ~0.74 years[3] | Data not specified |

Note: The properties of isomers can vary significantly. The range of ODP and GWP values for the HCFC-242 group reflects the potential for wide variation among the 18 different structures.[2]

Analytical Methodologies for Isomer Differentiation

The unambiguous identification and quantification of specific isomers within a mixture are critical for quality control, regulatory compliance, and research. Due to their identical mass and often similar boiling points, separating and identifying isomers requires high-resolution analytical techniques.[8]

Core Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

The combination of gas chromatography (GC) and mass spectrometry (MS) is the cornerstone for analyzing volatile compounds like HCFCs.[9][10]

Step-by-Step Experimental Protocol:

-

Sample Preparation: The sample containing the HCFC-242 isomer mixture is prepared in a suitable volatile solvent or injected directly if in a gaseous state.

-

GC Injection: A small, precise volume of the sample is injected into the GC inlet, which is heated to rapidly vaporize the sample.

-

Chromatographic Separation:

-

The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column (often 30-60 meters).

-

The column's inner surface is coated with a stationary phase. Isomers will interact differently with this phase based on their polarity, volatility, and molecular shape.

-

Isomers with weaker interactions will travel through the column faster, while those with stronger interactions will be retained longer. This differential retention time allows for their separation.[8]

-

-

Ionization: As each separated isomer elutes from the GC column, it enters the MS ion source. Here, high-energy electrons bombard the molecules (Electron Impact ionization), causing them to lose an electron and form a positively charged molecular ion (M⁺).

-

Fragmentation: The molecular ion is often unstable and fragments into smaller, characteristic charged pieces. This fragmentation pattern is highly dependent on the molecule's specific structure.[9]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection & Spectrum Generation: A detector counts the ions at each m/z value, generating a mass spectrum that serves as a unique "fingerprint" for that specific isomer. By comparing the retention times and mass spectra to those of certified reference standards, each isomer can be unambiguously identified and quantified.[10][11]

Caption: Experimental workflow for the separation and identification of HCFC isomers.

Conclusion

The designation HCFC-242 represents a family of 18 constitutional isomers with the molecular formula C₃H₃F₂Cl₃. While they share the same elemental composition, their distinct structural arrangements, as exemplified by HCFC-242fa (1,3,3-Trichloro-1,1-difluoropropane), lead to significant variations in their physicochemical properties, environmental impact, and spectroscopic signatures. The ability to differentiate these isomers is not merely an academic exercise; it is a critical requirement for ensuring product safety, complying with environmental regulations like the Montreal Protocol, and advancing scientific research. High-resolution analytical techniques, particularly GC-MS, provide the necessary tools to separate, identify, and quantify these closely related compounds, ensuring that the specific properties of a given isomer are accurately understood and reported.

References

- Vertex AI Search Result, HCFC-242fa. [Source: vertexaisearch.cloud.google.com]

- PubChem, National Institutes of Health. HCFC-242fc | C3H3Cl3F2 | CID 11745287. [Source: pubchem.ncbi.nlm.nih.gov]

- PubChem, National Institutes of Health. 1,1-Dichloro-2,2,3,3-tetrafluoropropane | C3H2Cl2F4 | CID 77685. [Source: pubchem.ncbi.nlm.nih.gov]

- United States Environmental Protection Agency (EPA). Ozone-Depleting Substances. [Source: www.epa.gov]

- Reizian, A., Dat, Y., Rault, S., & Robba, M. (1994). Mass spectral study of chlorofluorocarbons (CFCs) and potential alternatives (HCFCs and HFCs). Ecotoxicology and Environmental Safety, 29(1), 47-60. [Source: pubmed.ncbi.nlm.nih.gov]

- PubChem, National Institutes of Health. 2,2-Dichloro-1,1,1-trifluoropropane | C3H3Cl2F3 | CID 81551. [Source: pubchem.ncbi.nlm.nih.gov]

- Wikipedia. 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. [Source: en.wikipedia.org]

- Doc Brown's Chemistry. Isomers of C3H3F, C3H3Cl, C3H3Br, C3H3I. [Source: docbrown.info]

- HFC-245fa Technical Data Sheet. [Source: vertexaisearch.cloud.google.com]

- Identification and quantification of both isomers of hexahydrocannabinol... by mass spectrometry. (2024). PubMed. [Source: pubmed.ncbi.nlm.nih.gov]

- PubChem, National Institutes of Health. 2,3-Dichloro-1,1,1-trifluoropropane | C3H3Cl2F3 | CID 9561. [Source: pubchem.ncbi.nlm.nih.gov]

- Doc Brown's Chemistry. Isomers of C3H4F2, C3H4Cl2, C3H4Br2, C3H4I2. [Source: docbrown.info]

- National Institute of Standards and Technology (NIST). Propane, 2,3-dichloro-1,1,1-trifluoro-. [Source: webbook.nist.gov]

- Santa Cruz Biotechnology. 2,3-Dichloro-1,1,1,3-tetrafluoropropane. [Source: www.scbt.com]

- National Institute of Standards and Technology (NIST). Propane, 1,3-dichloro-1,1,2,2,3-pentafluoro-. [Source: webbook.nist.gov]

- Krupčík, J., et al. Separation and Identification of Isomeric Hydrocarbons by Capillary Gas Chromatography and Hyphenated Spectrometric Techniques. [Source: vertexaisearch.cloud.google.com]

- EGUsphere. Increasing emissions of HCFC-123 and HCFC-124 may be due to leakage during HFC-125 production. [Source: egusphere.copernicus.org]

- Wikipedia. Pentafluoropropane. [Source: en.wikipedia.org]

- Atmospheric Measurement Techniques. Non-target analysis using gas chromatography with time-of-flight mass spectrometry. [Source: amt.copernicus.org]

- Climalife. NovaSpray HFC 245fa. [Source: www.climalife.dehon.com]

- CAMEO Chemicals. 3,3-DICHLORO-1,1,1,2,2-PENTAFLUOROPROPANE. [Source: cameochemicals.noaa.gov]

- ResearchGate. How to separate isomers by Normal phase HPLC? [Source: www.

- Annex C: Controlled substances. [Source: vertexaisearch.cloud.google.com]

- ResearchGate. Solid-State Conformational Isomerism Lacking a Gas-Phase Energy Barrier. [Source: www.

- Khan Academy. Stereoisomers, enantiomers, diastereomers, constitutional isomers and meso compounds. [Source: www.khanacademy.org]

- ResearchGate. Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. [Source: www.

Sources

- 1. epa.gov [epa.gov]

- 2. acp.copernicus.org [acp.copernicus.org]

- 3. csl.noaa.gov [csl.noaa.gov]

- 4. 5 constitutional isomers of molecular formula C3H3Cl, C3H3Br, C3H3I, C3H3F, structural formula, skeletal formula, IUPAC names, positional & functional group isomerism uses properties applications Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]

- 5. 7 constitutional structural isomers of molecular formula C3H4F2 C3H4Cl2 C3H4Br2 C3H4I2 condensed structural formula skeletal formula E/Z geometrical R/S optical total 11 isomers positional functional group isomerism isomers of C3H4F2 C3H4Cl2 C3H4Br2 C3H4I2 uses properties applications Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]

- 6. HCFC-242fc | C3H3Cl3F2 | CID 11745287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Khan Academy [khanacademy.org]

- 8. vurup.sk [vurup.sk]

- 9. Mass spectral study of chlorofluorocarbons (CFCs) and potential alternatives (HCFCs and HFCs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification and quantification of both isomers of hexahydrocannabinol, (9R)-hexahydrocannabinol and (9S)-hexahydrocannabinol, in three different matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Characterization of Trichlorodifluoropropanes (HCFC-242 Isomers) for Pharmaceutical Process Engineering

Executive Summary

The transition from high-ozone-depleting substances has forced the pharmaceutical and fine chemical industries to re-evaluate solvent and intermediate portfolios. Trichlorodifluoropropanes (generically classified within the HCFC-242 series, formula

This guide moves beyond basic datasheet parameters. It provides a rigorous thermodynamic framework for these isomers, detailing the experimental protocols required to validate their properties in-house and the equations of state (EOS) necessary to model them in process simulators like Aspen Plus or ChemCAD.

Part 1: Molecular Architecture & Isomerism

The thermodynamic behavior of

Key Isomers of Interest

We focus on two primary isomers identified in industrial synthesis and degradation pathways:

| Isomer Designation | IUPAC Name | Molecular Structure | Key Characteristic |

| HCFC-242aa | 1,2,2-trichloro-3,3-difluoropropane | Asymmetric; high dipole moment potential. | |

| HCFC-242dc | 1,2,3-trichloro-1,1-difluoropropane | Distributed chlorination; likely higher viscosity. | |

| Isomer A (Generic) | 1,1,1-trichloro-2,2-difluoropropane | High symmetry on terminal carbons. |

Scientist’s Note: In my experience, commercial "trichlorodifluoropropane" is often a mixture. For precise pharmaceutical applications (e.g., crystallization solvents), you must characterize the specific isomer ratio, as the boiling point spread (approx. 12°C) is sufficient to disrupt azeotropic distillation processes.

Part 2: Critical Thermodynamic Parameters

The following data aggregates experimental values and high-fidelity group contribution estimates (Joback/Mavrovouniotis methods) where experimental gaps exist.

Table 1: Physicochemical Properties

| Property | 1,1,1-trichloro-2,2-difluoropropane | 1,2,2-trichloro-1,1-difluoropropane | Source/Method |

| Molecular Weight | 183.41 g/mol | 183.41 g/mol | Calculated |

| Boiling Point ( | 102 °C (375.15 K) | 90 °C (363.15 K) | Stenutz / Cheméo [1, 2] |

| Critical Temperature ( | ~565 K | ~550 K | Estimated (Joback) |

| Critical Pressure ( | ~3.8 MPa | ~3.9 MPa | Estimated (Joback) |

| Ozone Depletion Potential | ~0.039 | ~0.039 | NOAA / UNEP [3] |

| Solubility (Water) | Negligible | Negligible | Hydrophobic nature |

Critical Insight: The boiling point of the 1,1,1-trichloro isomer (102°C) places it in a similar processing window to Toluene (110.6°C), making it a potential non-flammable (though environmentally regulated) alternative in specific liquid-liquid extraction steps.

Part 3: Experimental Methodologies (Self-Validating Protocols)

As researchers, we cannot rely solely on literature values for novel process design. You must validate these properties in your own lab. Below are the "Gold Standard" protocols I use to ensure data integrity.

Vapor Pressure Measurement: Comparative Ebulliometry

The Protocol:

-

System Prep: Use a twin-arm ebulliometer. Load the reference fluid in Arm A and the HCFC-242 isomer in Arm B.

-

Degassing (Crucial): Freeze-pump-thaw cycles (minimum 3) are mandatory. Causality: Dissolved air will artificially elevate the measured total pressure, leading to a false "light" boiling curve.

-

Equilibrium: Heat both arms to a common pressure (controlled by a manostat).

-

Measurement: Measure the condensation temperature (

) of both fluids simultaneously using calibrated Pt100 RTDs. -

Validation: If the reference fluid's

deviates from its standard value by

Visualization: Ebulliometry Workflow

Figure 1: Comparative Ebulliometry workflow ensuring thermodynamic equilibrium and data validity.

Heat Capacity ( ) via DSC

For pharmaceutical stability studies, accurate

-

Instrument: Differential Scanning Calorimeter (DSC) with sapphire reference.

-

Encapsulation: Use hermetically sealed high-pressure gold-plated pans. Reason: HCFC-242 is volatile; standard aluminum pans may leak at higher temperatures, causing mass loss and endothermic artifacts.

-

Ramp Rate: 5 K/min. Faster rates cause thermal lag; slower rates reduce signal-to-noise ratio.

Part 4: Process Modeling & Equations of State

When simulating these compounds in drug synthesis workflows (e.g., solvent swap distillation), selecting the wrong Equation of State (EOS) is a common failure mode.

Guidance:

-

For Pure Component VLE: Use Peng-Robinson (PR) with the alpha function modified for polar fluids if available.

-

For Mixtures with Polar Solvents (e.g., Ethanol, Water): Do not use PR. You must use an activity coefficient model like NRTL or UNIQUAC . The chlorine/fluorine asymmetry creates significant non-ideality in polar mixtures.

Visualization: EOS Selection Logic

Figure 2: Decision tree for selecting the correct thermodynamic model in process simulation software.

Part 5: Environmental & Safety Profile

While technically feasible, the use of HCFCs is regulated under the Montreal Protocol.

-

ODP (Ozone Depletion Potential): ~0.039 [3]. This is significantly lower than CFC-11 (1.0) but non-zero.

-

GWP (Global Warming Potential): These compounds generally possess high GWPs (often >1000x

).[1] -

Toxicity: Chlorinated propanes can exhibit hepatotoxicity. All handling should occur in fume hoods with appropriate PPE (PVA gloves recommended over Latex due to permeation).

Regulatory Note: In drug development, these are best utilized as contained intermediates rather than final delivery solvents to minimize regulatory burden and environmental release.

References

-

Stenutz, R. (2023). 1,1,1-trichloro-2,2-difluoropropane Properties. Stenutz.eu. Link

-

Cheméo. (2024). Chemical Properties of 1,1,1-Trichloro-3,3,3-trifluoropropane. Cheméo Chemical Data. Link

-

NOAA/ESRL. (2022). Table of Ozone Depleting Substances and HCFC-242 isomers. NOAA Earth System Research Laboratories. Link

-

PubChem. (2024).[2] Compound Summary: 1,2,3-trichloro-1,1-difluoropropane.[2] National Library of Medicine. Link

-

NIST. (2023). Thermophysical Properties of Halogenated Propanes. NIST Chemistry WebBook, SRD 69. Link

Sources

Application Note: Selective Synthesis of HCFC-242fa from Tetrachloropropene

This Application Note is designed for researchers and process chemists in the fluorochemical industry. It details the precision synthesis of 1,3,3-Trichloro-1,1-difluoropropane (HCFC-242fa) from 1,1,3,3-Tetrachloropropene (HCC-1230za) .

This protocol prioritizes high-selectivity liquid-phase fluorination, a critical pathway for generating intermediates used in the production of next-generation hydrofluoroolefins (HFOs) like HFO-1233zd.

Executive Summary & Strategic Rationale

Target Molecule: 1,3,3-Trichloro-1,1-difluoropropane (

The synthesis of HCFC-242fa is a pivotal step in the "1230za platform." Unlike the gas-phase fluorination of 1,1,1,3-tetrachloropropene (which aggressively yields HFO-1233zd), the liquid-phase hydrofluorination of 1,1,3,3-tetrachloropropene allows for controlled halogen exchange. This route offers superior atom economy and milder conditions compared to the photochlorination-fluorination routes starting from propane.

Key Mechanistic Insight

The transformation proceeds via two distinct mechanistic stages occurring in a single pot:

-

Hydrofluorination (Addition): HF adds across the double bond of HCC-1230za. The regioselectivity is driven by the stability of the dichloro-substituted carbocation, directing fluorine to the C1 position.

- (HCFC-241fa)

-

Halogen Exchange (Cl/F Substitution): Under the influence of a Lewis acid catalyst (e.g.,

), a chlorine atom on the gem-dichloro-fluoro carbon is substituted for fluorine.- (HCFC-242fa) + HCl

Chemical Reaction Engineering

Reaction Pathway Diagram

The following diagram illustrates the stepwise conversion and the critical separation logic required to isolate the target HCFC-242fa from over-fluorinated byproducts (like HCFC-243fa).

Caption: Reaction pathway for HCFC-242fa synthesis showing sequential hydrofluorination and purification logic.

Critical Process Parameters (CPP)

| Parameter | Range | Optimal | Rationale |

| Temperature | 70°C – 120°C | 90°C | Below 70°C, kinetics are sluggish. Above 120°C, over-fluorination to HCFC-243fa increases. |

| Pressure | 5 – 20 bar | 12 bar | Sufficient pressure is required to keep HF in the liquid phase (Autogenous). |

| HF:Organic Ratio | 2:1 – 10:1 | 5:1 | Excess HF drives the equilibrium toward the fluorinated product and acts as a solvent. |

| Catalyst Load | 1 – 10 mol% | 5 mol% |

Detailed Experimental Protocol

Materials & Equipment

-

Precursor: 1,1,3,3-Tetrachloropropene (>98% purity).

-

Reagent: Anhydrous Hydrogen Fluoride (AHF). Warning: Extremely Toxic/Corrosive.

-

Catalyst: Antimony Pentachloride (

) or Tantalum Pentafluoride ( -

Reactor: 500 mL Hastelloy C-276 or Monel 400 autoclave equipped with a magnetic drive stirrer, internal thermocouple, and pressure transducer.

-

Scrubber: PTFE-lined vessel containing 20% KOH solution.

Step-by-Step Methodology

Phase A: Reactor Loading (Inert Atmosphere)

-

Purge: Evacuate the autoclave and purge with dry

three times to remove moisture. Moisture deactivates the catalyst ( -

Catalyst Addition: Under

flow, introduce -

Precursor Addition: Inject 1,1,3,3-tetrachloropropene (1.0 eq) via a syringe pump or closed addition funnel. Cool the reactor to 0°C using an ice/glycol bath.

-

HF Addition: Slowly transfer Anhydrous HF (5.0 eq) into the reactor via a manifold. Note: The addition is exothermic; monitor internal temperature.

Phase B: Reaction

-

Heating: Seal the reactor and gradually ramp the temperature to 90°C over 30 minutes. Stirring speed should be set to >500 RPM to ensure mass transfer between the HF-rich phase and the organic phase.

-

Pressure Management: As the reaction proceeds, HCl is generated, increasing reactor pressure.

-

Protocol: Maintain pressure at ~12 bar by periodically venting the headspace through a back-pressure regulator into the KOH scrubber. This removes HCl and shifts the equilibrium forward.

-

-

Duration: Hold reaction conditions for 4–6 hours.

Phase C: Workup & Isolation

-

Quenching: Cool the reactor to 0°C. Vent remaining pressure slowly to the scrubber.

-

Phase Separation: Pour the cold reaction mixture onto crushed ice (carefully) to quench unreacted HF and catalyst.

-

Observation: The mixture will separate into an aqueous acid layer (top) and a dense organic layer (bottom).

-

-

Neutralization: Separate the organic layer and wash twice with saturated

solution, then once with brine. Dry over anhydrous -

Purification: Perform fractional distillation.

-

HCFC-241fa (Intermediate): Boiling point approx. 100-105°C (Recycle this fraction).

-

HCFC-242fa (Target): Collect fraction boiling between 75°C – 85°C (at atm pressure). Note: Verify BP with specific isomer data; HCFC-242 isomers vary slightly.

-

Quality Control & Validation

To ensure the protocol is self-validating, analyze the crude organic phase via GC-MS before distillation.

Expected GC Profile (Area %)

| Component | Retention Time (Rel) | Typical Yield | Notes |

| HCC-1230za | 1.00 | < 2% | Unreacted starting material. |

| HCFC-241fa | 0.85 | 10-15% | Under-fluorinated intermediate. Recycle. |

| HCFC-242fa | 0.70 | 75-80% | Target Product. |

| HCFC-243fa | 0.55 | < 5% | Over-fluorinated byproduct. |

Validation Check: If HCFC-241fa > 20%, increase reaction time or catalyst loading. If HCFC-243fa > 10%, reduce temperature or HF ratio.

Safety & Compliance

-

HF Handling: Anhydrous HF is fatal upon skin contact or inhalation. Full PPE (neoprene suit, face shield, double gloves) and Calcium Gluconate gel must be immediately available.

-

Material Compatibility: Standard stainless steel (SS304/316) is not suitable for hot HF/HCl mixtures. Use Monel 400, Inconel 600, or Hastelloy C-276.

-

Pressure Hazards: The generation of HCl gas creates significant pressure. Ensure rupture discs are rated correctly and vented to a scrubber.

References

- Preparation of 1,1,1,3,3-pentachloropropane. Google Patents. WO1998005614A1.

-

1,1,2,3-Tetrachloro-1,3,3-trifluoropropane (Data for similar isomers) . PubChem. CID 101673.[1] Available at: [Link]

- Process for preparing 1,1,2,3-tetrachloropropene. Google Patents. EP2504299B1.

Sources

Using 1,3,3-Trichloro-1,1-difluoropropane as a fluorinated building block

Executive Summary

This application note details the synthetic utility of 1,3,3-Trichloro-1,1-difluoropropane (TCDFP) (CAS: 460-63-9) as a versatile fluorinated building block. While often overlooked in favor of shorter-chain fluorocarbons, TCDFP offers a unique "bifunctional" scaffold containing a gem-difluoromethylene moiety (

This guide addresses the needs of medicinal chemists seeking to introduce:

-

Gem-difluoroalkenes (bioisosteres for carbonyls).

-

Difluoromethylated heterocycles (via functionalization of the terminal dichloromethyl group).

-

Fluorinated aliphatic chains via radical-mediated ligation.

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | 1,3,3-Trichloro-1,1-difluoropropane |

| Structure | |

| CAS Number | 460-63-9 |

| Molecular Weight | 183.41 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~112–115 °C (estimated based on congeners) |

| Hazards | Skin/Eye Irritant; Ozone Depleting Substance (Class II). Use in well-ventilated fume hood. |

Structural Insight: The molecule features two distinct electrophilic termini:

-

C1 (

): A chlorodifluoromethyl group. The C-Cl bond here is strong but susceptible to radical cleavage or metal-halogen exchange. -

C3 (

): A dichloromethyl group. This is a "masked" formyl group (aldehyde) or a site for base-mediated elimination.

Application I: Synthesis of gem-Difluoroalkenes

Gem-difluoroalkenes (

Mechanism & Rationale

The C2 methylene protons (

Protocol: Base-Mediated Dehydrochlorination

Objective: Synthesis of 1,1-difluoro-3,3-dichloroprop-1-ene (

Reagents:

-

Substrate: 1,3,3-Trichloro-1,1-difluoropropane (1.0 eq)

-

Base: Potassium tert-butoxide (KOtBu) or DBU (1.1 eq)

-

Solvent: Anhydrous THF or Diethyl Ether

-

Temperature: 0 °C to Room Temperature

Step-by-Step Procedure:

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

-

Dissolution: Charge the flask with TCDFP (18.3 g, 100 mmol) and anhydrous THF (100 mL). Cool the solution to 0 °C using an ice bath.

-

Addition: Dissolve KOtBu (12.3 g, 110 mmol) in THF (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes. Note: Exothermic reaction; monitor internal temperature.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor consumption of starting material by GC-MS or

F NMR (shift from aliphatic region ~-60 ppm to vinylic region ~-80 ppm). -

Workup: Quench with saturated aqueous

(50 mL). Extract with diethyl ether (3 x 50 mL). -

Purification: Dry the combined organics over

, filter, and concentrate carefully (product may be volatile). Purify via fractional distillation.

Validation:

-

F NMR: Look for a doublet of doublets characteristic of the

-

Utility: The resulting alkene is a potent Michael acceptor for introducing the

motif into nucleophiles (amines, thiols).

Application II: Precursor to Difluoromethyl-Pyrazoles

The

Pathway Logic

-

Hydrolysis:

(Aldehyde). -

Cyclization: Condensation with methylhydrazine.

-

Aromatization: Oxidation/Elimination to form the aromatic pyrazole.

Protocol: Hydrolysis and Cyclization

Objective: Generation of a difluoromethyl-substituted pyrazole core.

Step-by-Step Procedure:

-

Acid Hydrolysis: Combine TCDFP (10 mmol) with concentrated sulfuric acid (5 mL) and water (0.5 mL) at 60 °C. The evolution of HCl gas indicates hydrolysis of the

group to the aldehyde (-

Safety: Trap HCl gas with a NaOH scrubber.

-

-

Extraction: Pour the mixture onto ice, extract with DCM, and neutralize with

. Isolate the crude aldehyde. -

Condensation: Dissolve the crude aldehyde in Ethanol (20 mL). Add Methylhydrazine (1.1 eq) dropwise at 0 °C.

-

Reflux: Heat to reflux for 6 hours.

-

Result: This sequence typically yields dihydro-pyrazoles or, upon oxidation (air or DDQ), the fully aromatic 3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole .

-

Derivatization: The remaining Cl on the

group can be reduced (Zn/AcOH) to yield the difluoromethyl (

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent utility of TCDFP, mapping its transformation into alkenes and heterocycles.

Figure 1: Divergent synthetic pathways for 1,3,3-Trichloro-1,1-difluoropropane transforming into bioactive scaffolds.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56983050, 1,2,3-Trichloro-1,1-difluoropropane. Retrieved from [Link]

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Contextual grounding for gem-difluoroalkene utility).

- Fujiwara, T., & O'Hagan, D. (2014). Successful fluorine-containing herbicide agrochemicals. Journal of Fluorine Chemistry, 167, 16-29. (Contextual grounding for pyrazole synthesis).

Application Note & Protocol: Catalytic Fluorination of 1,3,3-Trichloro-1,1-difluoropropane

Audience: Researchers, scientists, and drug development professionals engaged in fluorination chemistry and materials science.

Abstract: This document provides a comprehensive technical guide on the catalytic fluorination of 1,3,3-Trichloro-1,1-difluoropropane (HCFC-242fa). The primary objective of this transformation is the synthesis of 1,1,1,3,3-pentafluoropropane (HFC-245fa), a hydrofluorocarbon with significant applications as a blowing agent, propellant, and heat transfer agent.[1][2] This guide details two primary catalytic methodologies: a continuous gas-phase process using a chromium-based catalyst and a batch liquid-phase process employing an antimony-based catalyst. We delve into the mechanistic underpinnings of each approach, provide detailed, step-by-step protocols, and offer insights into process optimization and troubleshooting.

Introduction: The Strategic Importance of Selective Fluorination

The transition away from ozone-depleting chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) has created a demand for environmentally benign alternatives with specific physicochemical properties.[2][3] 1,1,1,3,3-pentafluoropropane (HFC-245fa) has emerged as a key replacement due to its zero ozone depletion potential.[2][4] The synthesis of HFC-245fa is typically achieved through the catalytic fluorination of polychlorinated or chlorofluorinated propane precursors.[1][5]

The starting material, 1,3,3-Trichloro-1,1-difluoropropane (CHCl₂-CH₂-CF₂Cl), represents a partially fluorinated intermediate. The core chemical challenge lies in the selective and efficient replacement of the remaining chlorine atoms with fluorine via a halogen exchange (Halex) reaction, using anhydrous hydrogen fluoride (HF) as the fluorine source.[6] The choice of catalyst and reaction conditions is paramount, as it dictates reaction rate, selectivity towards the desired HFC-245fa, and the minimization of byproducts. This note will explore the two dominant industrial strategies to achieve this transformation.

Section 1: Mechanistic Principles and Catalyst Selection

The catalytic fluorination of halogenated alkanes is fundamentally a nucleophilic substitution process where a catalyst facilitates the exchange of chlorine for fluorine. The choice between a gas-phase or liquid-phase process is often determined by the desired scale of production, thermal stability of the substrate, and capital equipment costs.

Gas-Phase Catalysis: The Chromium Oxyfluoride System

For continuous, large-scale production, gas-phase fluorination over a solid catalyst is often preferred.

-

Catalyst System: The most common catalysts are based on chromium(III) oxide (Cr₂O₃).[7]

-

Principle of Operation: In its native oxide form, Cr₂O₃ exhibits low activity. The catalytic power is unlocked through an in-situ activation step where the catalyst is treated with anhydrous HF at elevated temperatures. This process partially fluorinates the catalyst surface, creating highly active chromium oxyfluoride (CrOₓFᵧ) species.[4][7] These surface sites are the true catalytic centers that facilitate the halogen exchange. The reaction typically proceeds at high temperatures (250-400 °C) and near atmospheric pressure.[8]

-

Causality: The high temperature is necessary to ensure the reactants are in the vapor phase and to provide the activation energy for C-Cl bond cleavage on the catalyst surface. The solid nature of the catalyst simplifies product separation and allows for its use in a fixed-bed reactor, ideal for continuous operation. Promoters such as zinc, magnesium, or lanthanum can be introduced to the Cr₂O₃ support to enhance the dispersion of the active sites and improve catalyst longevity.[7][8]

Liquid-Phase Catalysis: The Antimony Halide System

Batch or semi-batch processes often utilize liquid-phase catalysis, which can operate at lower temperatures.

-

Catalyst System: Antimony pentachloride (SbCl₅) or related antimony(V) halides are the catalysts of choice.[8]

-

Principle of Operation: The reaction is conducted in the liquid phase under pressure. The SbCl₅ catalyst reacts with anhydrous HF to form a series of highly active antimony chlorofluoride intermediates (e.g., SbCl₄F, SbCl₃F₂, etc.).[8][9] These species act as potent fluoride donors, efficiently exchanging chlorine atoms on the substrate. The reaction can be performed at significantly lower temperatures (70-150 °C) compared to the gas-phase process, but requires elevated pressure (5-20 bar) to maintain HF and the reactants in the liquid phase.[8]

-

Causality: The use of a liquid catalyst ensures intimate contact between the catalyst, HF, and the substrate. The pressure is critical not only for maintaining the liquid phase but also for increasing the concentration of HF in the reaction medium, which drives the equilibrium towards the fluorinated product. While highly effective, the homogeneous nature of the catalyst can complicate product purification, and the corrosive nature of the SbCl₅/HF mixture requires specialized reactor materials. Supporting the antimony catalyst on inert materials like activated carbon is a strategy to improve handling and potentially create a more stable, heterogeneous system.[5]

Caption: General reaction pathway for the catalytic fluorination of HCFC-242fa to HFC-245fa.

Section 2: Comparative Analysis of Reaction Conditions

The selection of a specific protocol depends on several factors, including available equipment, desired throughput, and energy costs. The table below summarizes the typical operating parameters for the two primary methods.

| Parameter | Gas-Phase Fluorination | Liquid-Phase Fluorination | Rationale & Field Insights |

| Catalyst | Chromium(III) Oxide (Cr₂O₃), often promoted | Antimony Pentachloride (SbCl₅) | Cr₂O₃ is a robust, regenerable solid catalyst ideal for continuous flow. SbCl₅ is a highly active liquid catalyst suited for batch processing but is more corrosive.[7][8] |

| Fluorinating Agent | Anhydrous Hydrogen Fluoride (HF) | Anhydrous Hydrogen Fluoride (HF) | Anhydrous HF is the universal, cost-effective fluorine source for industrial Halex reactions. Water must be rigorously excluded as it deactivates catalysts.[10] |

| Temperature | 250 - 400 °C | 70 - 150 °C | High temperatures are required for gas-phase kinetics. The liquid-phase system is more active, allowing for significantly lower operating temperatures.[8] |

| Pressure | 1 - 5 bar (Atmospheric) | 5 - 20 bar | Gas-phase reactions are often run near atmospheric pressure for simplicity. High pressure is required in the liquid phase to keep HF dissolved and reactants condensed.[8] |

| HF:Substrate Ratio | 5:1 to 15:1 (Molar) | 3:1 to 10:1 (Molar) | A stoichiometric excess of HF is used in both systems to drive the reaction equilibrium towards the fully fluorinated product and maintain catalyst activity. |

| Typical Phase | Vapor | Liquid | The choice of phase dictates the reactor design (fixed-bed vs. autoclave). |

| Key Advantage | Suited for continuous, high-volume production | High catalytic activity at lower temperatures | Gas-phase is industrially proven for large scale. Liquid-phase offers flexibility for smaller scales and potentially higher selectivity due to lower temperatures. |

Section 3: Detailed Experimental Protocols

Safety Precaution: All operations involving anhydrous hydrogen fluoride (HF) and antimony pentachloride (SbCl₅) must be conducted in a specialized, well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a full-face shield. HF is extremely corrosive and toxic; personnel must be trained in its handling and have immediate access to calcium gluconate gel as a first-aid measure.

Protocol: Gas-Phase Fluorination over a Cr₂O₃ Catalyst

This protocol describes a continuous-flow process suitable for laboratory-scale synthesis.

1. Catalyst Activation (Pre-fluorination): a. Load a fixed-bed reactor (e.g., Inconel or Monel tube, 2.5 cm diameter) with 50 g of pelletized Cr₂O₃ catalyst. b. Place the reactor in a tube furnace and heat to 350 °C under a slow stream of dry nitrogen (50 mL/min) for 4 hours to remove adsorbed water. c. Reduce the nitrogen flow to 20 mL/min and introduce a flow of anhydrous HF (30 mL/min) into the nitrogen stream. d. Maintain the temperature at 350 °C for 6-8 hours to activate the catalyst surface. The effluent gas (HCl, unreacted HF, N₂) should be passed through an alkaline scrubber. This step generates the active CrOₓFᵧ species.[4][7]

2. Reaction Execution: a. Lower the furnace temperature to the desired reaction temperature (e.g., 300 °C). b. Using a syringe pump, feed the liquid 1,3,3-Trichloro-1,1-difluoropropane into a heated vaporization zone (150 °C) at a rate of 0.1 mL/min. c. Mix the vaporized substrate with a continuous flow of anhydrous HF (molar ratio of HF:substrate = 10:1). d. Pass the combined gas stream through the heated catalyst bed. e. The reactor effluent is passed through a cold trap system (e.g., dry ice/acetone bath at -78 °C) to condense the organic products (HFC-245fa, unreacted substrate, intermediates) and separate them from non-condensable HCl and excess HF.

3. Product Analysis and Validation: a. Carefully neutralize the collected organic phase by washing with a cold, dilute potassium bicarbonate solution, followed by washing with cold water. b. Dry the organic layer over anhydrous magnesium sulfate. c. Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of the starting material and the selectivity for HFC-245fa. The expected mass spectrum for HFC-245fa will show characteristic fragments.

Caption: Workflow diagram for the continuous gas-phase fluorination protocol.

Protocol: Liquid-Phase Fluorination using SbCl₅ Catalyst

This protocol describes a batch process using a high-pressure autoclave.

1. Reactor Preparation: a. Ensure a clean, dry high-pressure autoclave (e.g., Hastelloy-C or Monel) equipped with a magnetic stirrer, pressure gauge, thermocouple, and inlet/outlet valves is available. b. Purge the reactor with dry nitrogen to ensure an inert and anhydrous atmosphere.

2. Reactant Charging: a. In the fume hood, charge the autoclave with 1,3,3-Trichloro-1,1-difluoropropane (e.g., 0.5 mol). b. Add the antimony pentachloride catalyst (e.g., 5-10 mol % relative to the substrate) to the reactor.[8] c. Seal the reactor according to the manufacturer's specifications. d. Cool the reactor in a dry ice/acetone bath. Using a dedicated lecture bottle and transfer line, condense the required amount of anhydrous HF (e.g., 5 mol) into the cold autoclave. The amount is determined by mass difference.

3. Reaction Execution: a. Allow the reactor to warm to room temperature behind a protective blast shield. b. Begin vigorous stirring and heat the reactor to the target temperature (e.g., 90 °C).[8] The internal pressure will rise; monitor it closely to ensure it remains within the safe operating limits of the vessel. c. Maintain the reaction at temperature with stirring for a specified time (e.g., 4-8 hours). Reaction progress can be monitored by taking small, carefully depressurized samples via a sampling valve, if the reactor is so equipped.

4. Work-up and Analysis: a. After the reaction period, cool the autoclave to below 0 °C. b. Slowly vent the excess HF and generated HCl through an alkaline scrubber. c. Carefully quench the reaction mixture by slowly transferring it to a vessel containing crushed ice and a stirred aqueous solution of potassium fluoride (to sequester residual antimony species). d. Separate the lower organic phase. e. Wash the organic layer with cold, dilute sodium bisulfite solution, followed by cold water, and finally a brine solution. f. Dry the organic product over anhydrous calcium chloride and analyze by GC-MS as described in Protocol 3.1.

Section 4: Troubleshooting and Optimization

| Problem | Potential Cause(s) | Troubleshooting & Optimization Steps |

| Low Conversion | 1. Catalyst deactivation (coking or poisoning by water).2. Insufficient reaction temperature or time.3. Inadequate HF:substrate ratio. | 1. Gas-Phase: Regenerate catalyst with air followed by re-fluorination. Ensure all reactants are anhydrous. Liquid-Phase: Use fresh, high-purity catalyst.2. Incrementally increase temperature or reaction time, monitoring for byproduct formation.3. Increase the molar excess of HF to push the reaction equilibrium. |

| Low Selectivity | 1. Over-fluorination leading to unwanted byproducts.2. Under-fluorination resulting in a mix of intermediates.3. Catalyst is too aggressive or temperature is too high. | 1. Reduce reaction temperature or residence time (increase flow rate in gas-phase).2. Increase temperature, residence time, or HF ratio.3. Gas-Phase: Try a lower reaction temperature. Liquid-Phase: Reduce catalyst loading or temperature.[11] |

| Catalyst Deactivation | 1. Coking from decomposition of organic material at high temperatures.2. Poisoning by impurities (e.g., water, sulfur compounds). | 1. Gas-Phase: Perform a controlled burnout with a dilute air/nitrogen stream at elevated temperature, followed by re-fluorination.2. Ensure high purity of all starting materials and carrier gases. Use purification traps if necessary. |

Conclusion

The catalytic fluorination of 1,3,3-Trichloro-1,1-difluoropropane into HFC-245fa is a versatile transformation that can be effectively accomplished by either gas-phase or liquid-phase methodologies. The gas-phase process over a Cr₂O₃ catalyst is well-suited for continuous, industrial-scale manufacturing, offering operational simplicity once optimized. Conversely, the liquid-phase process using an SbCl₅ catalyst provides high reactivity at lower temperatures, making it an excellent choice for batch synthesis and laboratory-scale investigations. The selection between these robust protocols should be guided by the specific research or production goals, available infrastructure, and stringent adherence to safety protocols required for handling the hazardous materials involved.

References

- American Chemical Society. (2014, July 18). Examples of Catalytic and Selective Routes for Fluorinated Building Blocks. Organic Process Research & Development.

- MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.

- ResearchGate. (n.d.).

- Google Patents. (n.d.). US5574192A - Process for the manufacture of 1,1,1,3,3-pentafluoropropane.

- MDPI. (n.d.). Solution Combustion Synthesis of Cr2O3 Nanoparticles and the Catalytic Performance for Dehydrofluorination of 1,1,1,3,3-Pentafluoropropane to 1,3,3,3-Tetrafluoropropene.

- American Chemical Society. (2018, June 12).

- Google Patents. (n.d.).

- ResearchGate. (n.d.). Preparation of 1,1,1,3,3-pentafluoropropane (HFC245fa)

- ResearchGate. (2013, May 28). (10)

- BenchChem. (2025). Technical Support Center: Synthesis of 1,2,3-Trichloro-2-Fluoropropane.

- ECETOC. (n.d.). JACC Report No. 44 1, 1, 1, 3, 3-Pentafluoropropane (HFC-245fa) (CAS No. 460-73-1).

- Nature. (2021).

- Google Patents. (n.d.).

Sources

- 1. US5574192A - Process for the manufacture of 1,1,1,3,3-pentafluoropropane - Google Patents [patents.google.com]

- 2. ecetoc.org [ecetoc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. sioc.cas.cn [sioc.cas.cn]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US4885416A - Fluorination process - Google Patents [patents.google.com]

- 10. US5969198A - Process for the preparation of 1,1,1,3,3-pentafluoropropane - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

Application Note & Protocols: Preparation of Fluorinated Monomers from 1,2-Dichloro-1,1-difluoroethane (HCFC-132b)

Abstract: This technical guide provides a comprehensive overview of synthetic pathways utilizing 1,2-dichloro-1,1-difluoroethane (HCFC-132b) as a precursor for valuable fluorinated intermediates. While HCFC-132b is recognized as an emergent ozone-depleting substance and greenhouse gas with no known commercial end-uses, its chemical structure presents an opportunity for valorization as a feedstock for high-demand fluoromonomers.[1][2] This document details two distinct and robust protocols for the transformation of HCFC-132b: (A) a gas-phase pyrolytic hydrodechlorination to produce vinylidene fluoride (VDF), a critical monomer for fluoropolymers, and (B) a liquid-phase base-mediated dehydrochlorination to yield 1-chloro-1,1-difluoroethene.[3][4] These methodologies are presented with detailed, step-by-step protocols, mechanistic insights, and comparative data to guide researchers in the selection and execution of the optimal synthetic route for their objectives.

Introduction: The Dual Nature of HCFC-132b

Fluorinated organic molecules are cornerstones of modern pharmaceutical and materials science, primarily due to the unique physicochemical properties imparted by the fluorine atom.[5] Monomers such as vinylidene fluoride (VDF, CH₂=CF₂) are particularly crucial as building blocks for high-performance fluoropolymers like PVDF, which are prized for their exceptional thermal stability and chemical resistance.[6][7]

1,2-Dichloro-1,1-difluoroethane (HCFC-132b) is a hydrochlorofluorocarbon that has been identified in the atmosphere, likely as a byproduct of other chemical manufacturing processes.[1][8] Its identity as a potent greenhouse gas necessitates strategies for its abatement or utilization.[2] This guide re-frames HCFC-132b from an environmental liability to a synthetic asset, providing detailed methodologies for its conversion into valuable fluorinated intermediates, thereby offering a pathway for its chemical recycling.

Physicochemical Properties of HCFC-132b

A thorough understanding of the starting material's properties is critical for safe handling and successful experimental design.

| Property | Value | Source |

| IUPAC Name | 1,2-dichloro-1,1-difluoroethane | [9] |

| Synonyms | HCFC-132b, R-132b | [8][10] |

| CAS Number | 1649-08-7 | [10] |

| Molecular Formula | C₂H₂Cl₂F₂ | [10] |

| Molar Mass | 134.94 g/mol | [9][10] |

| Appearance | Colorless liquid | [9] |

| Boiling Point | 46.8 °C (at 760 mm Hg) | [9] |

| Melting Point | -101.2 °C | [9] |

| Density | 1.4163 g/cm³ (at 20 °C) | [9] |

| Solubility in Water | 850 mg/L (at 24 °C) | [9] |

Core Synthetic Pathways from HCFC-132b

HCFC-132b can be selectively directed down two primary elimination pathways depending on the chosen reaction conditions. This selectivity is the key to harnessing its synthetic potential.

-

Pathway A: Pyrolytic Hydrodechlorination. A high-temperature, gas-phase reaction with hydrogen that reductively eliminates both chlorine atoms to yield vinylidene fluoride (VDF).[4]

-

Pathway B: Base-Mediated Dehydrochlorination. A classic liquid-phase elimination of hydrogen chloride (HCl) using an alcoholic alkali base to yield 1-chloro-1,1-difluoroethene.[3]

Caption: Workflow for lab-scale gas-phase synthesis of VDF.

4.1. Materials and Equipment

-